

Fipravirimat Dihydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Fipravirimat dihydrochloride*

Cat. No.: *B11927714*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of **Fipravirimat dihydrochloride** stock solutions. **Fipravirimat dihydrochloride** is a potent, late-stage inhibitor of HIV-1 maturation, a critical step in the viral lifecycle.

Compound Profile

Fipravirimat (also known as GSK3640254) is an investigational antiretroviral drug belonging to the class of HIV-1 maturation inhibitors.[1][2] Its development was discontinued in 2023.[2] The dihydrochloride salt is a common form used in research.

Property	Value
Molecular Formula	$C_{43}H_{67}FN_2O_4S \cdot 2HCl$
Molecular Weight	799.99 g/mol
Appearance	White to off-white solid powder[3]
Mechanism of Action	Inhibits the final cleavage step of the HIV-1 Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions.

Solubility and Storage

Proper solubility and storage are critical for maintaining the stability and activity of **Fipravirimat dihydrochloride**.

Solubility Data

Solvent	Solubility
Dimethyl sulfoxide (DMSO)	≥ 100 mg/mL (≥ 125.00 mM)[3]

Note: It is recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.

Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Store in a sealed container, protected from light and moisture.[3]
4°C	2 years	Store in a sealed container, protected from light and moisture.[3]	
Stock Solution (in DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.[3][4]
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[3][4]	

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

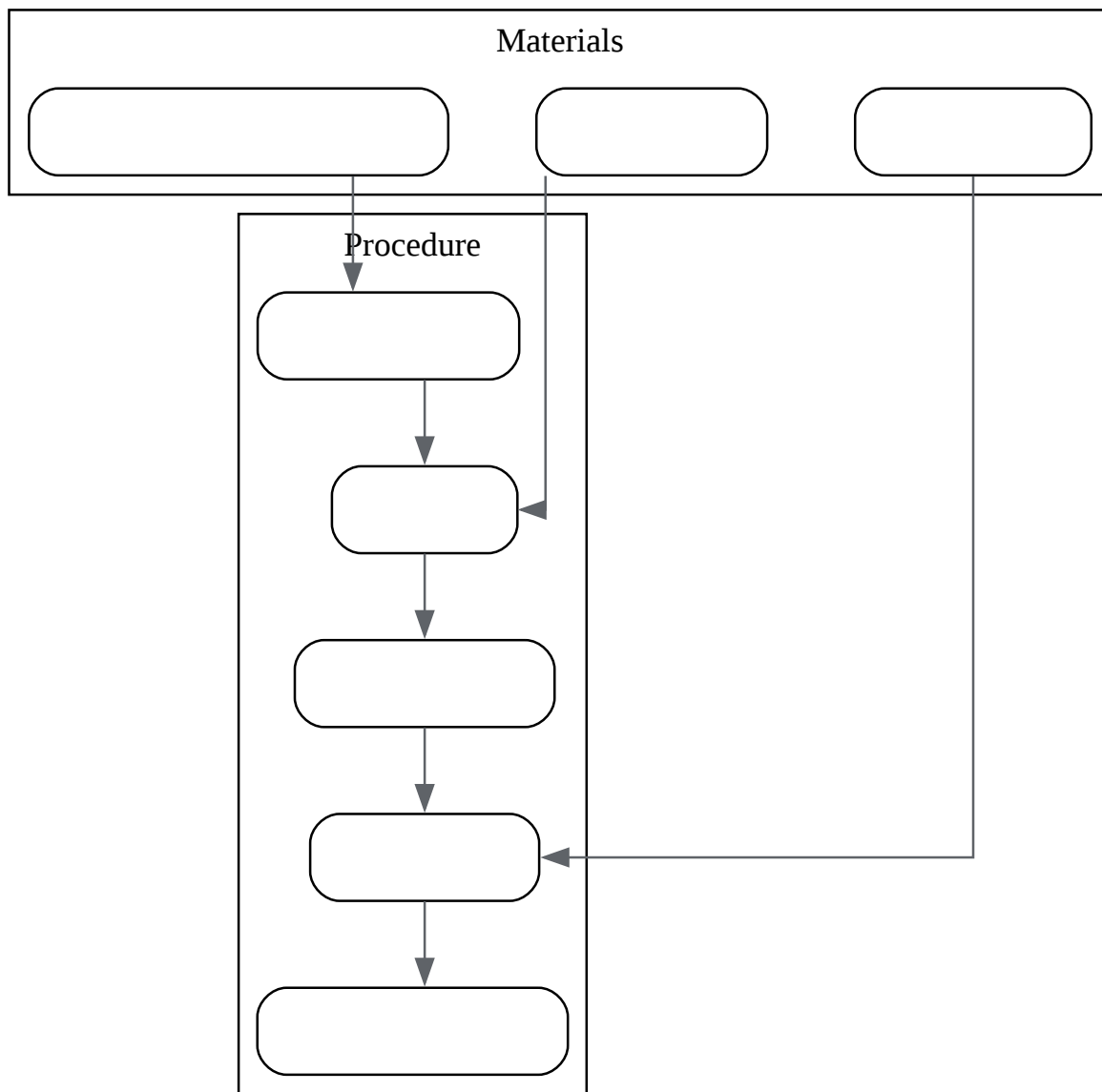
This protocol describes the preparation of a 10 mM stock solution of **Fipravirimat dihydrochloride** in DMSO.

Materials:

- **Fipravirimat dihydrochloride** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Calibrated analytical balance
- Pipettes

Procedure:

- Pre-warm the anhydrous DMSO to room temperature.
- Weigh the required amount of **Fipravirimat dihydrochloride** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.00 mg of the compound.
- Transfer the weighed powder to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 8.00 mg of powder.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).^{[3][4]}



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Fig 1. Workflow for **Fipravitrat Dihydrochloride** Stock Solution Preparation.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Important Considerations:

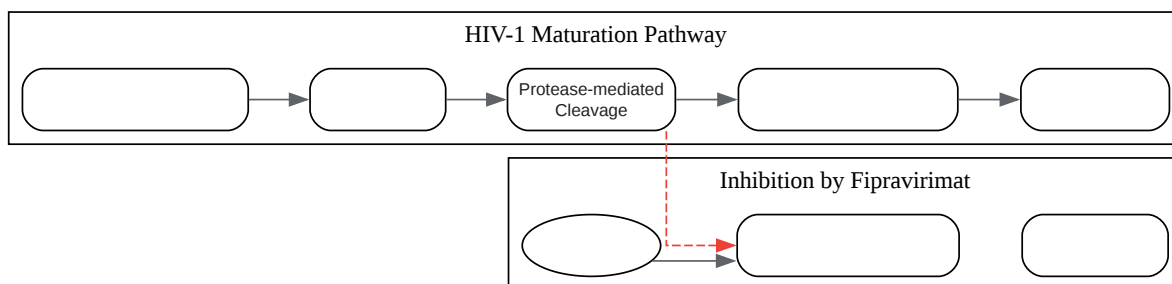
- The final concentration of DMSO in the cell culture medium should be kept low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity.
- Prepare fresh working solutions for each experiment.
- Perform a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.

Procedure:

- Thaw a single aliquot of the 10 mM **Fipravirimat dihydrochloride** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 μ M working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
- Mix gently by pipetting.
- Add the working solution to the cell cultures.

Mechanism of Action: Inhibition of HIV-1 Maturation

Fipravirimat targets the late stages of the HIV-1 replication cycle, specifically the process of virion maturation. This process involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to a structural rearrangement of the virion core, which is essential for infectivity. Fipravirimat inhibits the final cleavage event at the CA-SP1 junction.



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Fig 2. Fipravirimat's Inhibition of the HIV-1 Maturation Signaling Pathway.

In Vivo Formulation (Example)

For in vivo studies, **Fipravirimat dihydrochloride** can be formulated for administration. The following is an example formulation and should be optimized for the specific animal model and route of administration.

Example Formulation (for parenteral administration):

A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline.

Component	Percentage
DMSO	10%
PEG300	40%
Tween 80	5%
Saline (0.9% NaCl)	45%

Procedure:

- Prepare the required concentration of **Fipravirimat dihydrochloride** in DMSO as the initial stock.
- In a sterile tube, add the appropriate volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Add saline and mix thoroughly.

It is crucial to assess the stability and solubility of the final formulation before administration.

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